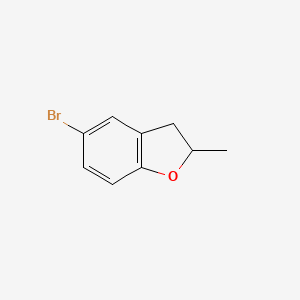

5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

Descripción

Overview of Benzofuran (B130515) and Dihydrobenzofuran Scaffolds in Chemical Sciences

Benzofuran and 2,3-dihydrobenzofuran (B1216630) are significant heterocyclic scaffolds that form the core structure of numerous biologically active natural and synthetic compounds. acs.orgacs.orgresearchgate.net A benzofuran consists of a benzene (B151609) ring fused to a furan (B31954) ring. nih.gov These structural motifs are of great interest in both organic and medicinal chemistry. researchgate.net The dihydrobenzofuran core is composed of an aryl ring and a dihydrofuran ring. nih.gov

These scaffolds are integral to a wide array of compounds, including approved drugs, and are known for their diverse applications. acs.orgacs.orgresearchgate.net The synthesis and elaboration of these frameworks are a key focus for researchers aiming to develop new molecules with specific properties. researchgate.net The versatility of the benzofuran and dihydrobenzofuran scaffolds makes them essential building blocks in the creation of complex organic frameworks. nih.govnih.gov Their presence is noted in various fields, from pharmaceuticals to materials science. bohrium.comacs.org

Historical Context and Significance of Benzofuran Derivatives in Medicinal Chemistry and Drug Discovery

The history of benzofuran chemistry dates back to 1870, when Perkin first synthesized the benzofuran ring. nih.gov Since then, numerous derivatives have been developed, demonstrating a wide range of applications in medicinal, agricultural, and synthetic chemistry. nih.gov Benzofuran derivatives are recognized for their therapeutic potential against a variety of diseases, including those caused by bacteria, viruses, and tumors. nih.govacs.org

Many clinically approved drugs contain the benzofuran moiety. bohrium.comacs.org For example, amiodarone (B1667116) is used to treat heart rhythm disorders, and benzbromarone (B1666195) is used for the treatment of gout. acs.org Natural products containing the benzofuran skeleton, such as those from the Moraceae family and furocoumarins like angelicin (B190584) and psoralen, have been used to treat conditions like diabetes and skin diseases. nih.govacs.org The broad spectrum of pharmacological activities associated with benzofuran derivatives underscores their immense value in medicinal chemistry and the ongoing search for new therapeutic agents. bohrium.comrsc.org These activities include antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant effects. bohrium.comnih.gov

Rationale for Investigating 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran

The specific investigation of this compound is driven by the unique contributions of its constituent parts: the bromine substituent and the dihydrofuran ring system.

The incorporation of bromine atoms into heterocyclic compounds is a pivotal strategy in synthetic and medicinal chemistry. researchgate.net Aryl bromides are valuable intermediates in organic synthesis, serving as precursors for a wide range of chemical transformations, including Pd-, Ni-, and Cu-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

In drug design, the introduction of a bromine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, which can influence its pharmacokinetic and pharmacodynamic profile. Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized for its role in molecular recognition and binding to biological targets. The presence of bromine can enhance the biological activity of a compound. For instance, benzofuran derivatives with bromo substituents have shown excellent antibacterial activity. nih.gov

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Density (g/mL) |

|---|---|---|---|---|---|

| 5-Bromobenzofuran | 23145-07-5 | C₈H₅BrO | 197.03 | liquid | 1.573 at 25 °C |

| 5-Bromo-2-methyl-2,3-dihydrobenzofuran | 102292-30-8 | C₉H₉BrO | 213.07 | Not specified | 1.430 (Predicted) |

| 5-bromo-2-nitro-1-benzofuran | Not specified | Not specified | 242.03 | Not specified | Not specified |

The dihydrofuran ring system is a key structural motif found in a vast number of natural products and synthetic compounds with a wide range of biological activities. acs.orgresearchgate.net Its presence is crucial for the development of novel pharmaceutical agents. nih.gov The non-aromatic, partially saturated nature of the dihydrofuran ring provides a three-dimensional structure that can be advantageous for binding to biological targets compared to its flat, aromatic benzofuran counterpart. acs.org

Dihydrobenzofuran scaffolds are considered privileged structures in medicinal chemistry due to their frequent appearance in bioactive molecules. acs.orgacs.orgresearchgate.net They are found in compounds with antiviral, antibacterial, anti-inflammatory, and antimitotic activities. acs.org The synthesis of the dihydrobenzofuran nucleus is of pivotal significance in organic synthesis, as these scaffolds are used as essential precursors for constructing more complex molecules. nih.gov The development of efficient methods for creating these ring systems, such as ring-closing alkene metathesis, has expanded their accessibility for drug discovery programs. rsc.org

| Scaffold | Key Structural Feature | Associated Biological Activities |

|---|---|---|

| Benzofuran | Fused benzene and furan rings | Antimicrobial, anti-inflammatory, anticancer, antiviral, antioxidant bohrium.comnih.gov |

| Dihydrobenzofuran | Fused benzene and dihydrofuran rings | Antiviral, antibacterial, anti-inflammatory, antimitotic acs.org |

| Furan | Five-membered aromatic ring with one oxygen atom | Anticonvulsant, antiparkinsonian, antibacterial, antiviral utripoli.edu.ly |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPPMMHYULGHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535719 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102292-30-8 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromo 2 Methyl 2,3 Dihydro 1 Benzofuran and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the introduction of a bromine atom onto the aromatic portion of the 2-methyl-2,3-dihydro-1-benzofuran scaffold. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Electrophilic Aromatic Substitution for Bromination at the 5-Position

The introduction of a bromine atom at the C-5 position of the 2-methyl-2,3-dihydro-1-benzofuran ring is accomplished via electrophilic aromatic substitution. In this reaction, an electrophilic bromine species attacks the electron-rich benzene (B151609) ring. The ether oxygen of the dihydrofuran ring is an activating group and an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to it. The C-5 position is para to this oxygen atom, making it a favorable site for substitution.

Two common reagents for this transformation are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). wikipedia.orgnumberanalytics.com

Molecular Bromine (Br₂): As a classic brominating agent, Br₂ requires activation by a Lewis acid catalyst to generate a sufficiently powerful electrophile to react with the aromatic ring. While effective, Br₂ is a toxic and corrosive substance, which necessitates careful handling. researchgate.net

N-Bromosuccinimide (NBS): NBS is a crystalline solid that serves as a convenient and easier-to-handle source of electrophilic bromine. wikipedia.orgnumberanalytics.commasterorganicchemistry.com It is often used for selective brominations under milder conditions compared to Br₂. numberanalytics.comresearchgate.net For electrophilic aromatic substitution, NBS can be activated by a catalytic amount of acid. youtube.com

The choice between Br₂ and NBS often depends on the desired reaction conditions, substrate sensitivity, and required selectivity.

To enhance the electrophilicity of the brominating agent, particularly Br₂, a catalyst is employed.

Iron(III) Bromide (FeBr₃): This is a traditional and highly effective Lewis acid catalyst for aromatic bromination. FeBr₃ polarizes the Br-Br bond, creating a potent electrophile, [Br-Br-FeBr₃], which is then attacked by the aromatic ring. chegg.com

Other Lewis Acids: Besides FeBr₃, other Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can also be used to catalyze the reaction, functioning in a similar manner to activate the bromine source.

Acid catalysis is also utilized with NBS to protonate the carbonyl oxygen, which increases the electrophilicity of the bromine atom. youtube.com

Achieving high regioselectivity for the 5-bromo isomer is paramount. The inherent directing effect of the ring's oxygen atom strongly favors substitution at the C-5 (para) and C-7 (ortho) positions. To favor the 5-bromo product, reaction conditions can be optimized. Steric hindrance from the adjacent dihydrofuran ring can disfavor substitution at the C-7 position. Furthermore, controlling factors such as temperature, solvent, and the rate of addition of the brominating agent can influence the product distribution. For instance, conducting the reaction at lower temperatures often enhances selectivity by favoring the thermodynamically more stable para-substituted product.

The table below summarizes common conditions for the electrophilic bromination of activated aromatic rings.

| Reagent | Catalyst/Conditions | Product Selectivity |

| Br₂ | FeBr₃, in a non-polar solvent (e.g., CCl₄, CH₂Cl₂) | Good selectivity for para-substitution |

| NBS | Catalytic H⁺ (e.g., HCl, H₂SO₄), in a polar solvent (e.g., CH₃CN) | High yield with simple isolation |

Cyclization Reactions for Dihydrobenzofuran Formation

An alternative strategy involves constructing the 2,3-dihydro-1-benzofuran ring system from acyclic precursors. This approach offers flexibility, as substituents like the 5-bromo group can be incorporated into the starting materials or introduced in subsequent steps. A variety of transition-metal-catalyzed methods have been developed for the efficient synthesis of the dihydrobenzofuran core. nih.govorganic-chemistry.org

Palladium catalysis is a powerful tool for the synthesis of heterocyclic compounds. nih.gov Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. nih.govresearchgate.net Palladium(II)-catalyzed tandem cyclization reactions can be employed to construct the dihydrobenzofuran scaffold. nih.gov For instance, a suitably substituted ortho-allylphenol or a related precursor can undergo an intramolecular cyclization reaction mediated by a palladium catalyst. This process often involves the formation of a key palladium intermediate that facilitates the ring closure. nih.gov These cascade reactions are valuable for creating complex molecular architectures from simple starting materials in one step. researchgate.net

The table below outlines a generalized scheme for palladium-catalyzed dihydrobenzofuran synthesis.

| Starting Material Type | Catalyst System | General Transformation |

| o-Alkynylphenols | Pd(OAc)₂, Ligands (e.g., PPh₃), Base | Intramolecular cyclization to form the dihydrobenzofuran ring. |

| o-Allylphenols | PdCl₂(MeCN)₂, Oxidant (e.g., benzoquinone) | Oxidative cyclization (Wacker-type) to yield the dihydrobenzofuran core. |

These cyclization strategies provide a versatile entry to a wide array of substituted dihydrobenzofurans, which can then undergo further functionalization, such as bromination, if the bromine atom is not already present in the starting materials.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization represents a fundamental and widely employed strategy for the construction of the benzofuran (B130515) and dihydrobenzofuran scaffold. This approach typically involves the intramolecular cyclization of a suitably substituted phenol (B47542) precursor. For instance, ortho-allyl or ortho-prenyl phenols can undergo cyclization in the presence of a Brønsted acid like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA). nih.govrsc.org The reaction mechanism is initiated by the protonation of the phenolic oxygen or the alkene, facilitating a nucleophilic attack from the aromatic ring onto the activated side chain, leading to the formation of the dihydrofuran ring. wuxibiology.com

Another variation involves the cyclization of α-aryloxy ketones, which can yield multisubstituted benzofurans under iridium(III) catalysis. organic-chemistry.org For the specific synthesis of a 2-methyl-2,3-dihydro-1-benzofuran derivative, a common precursor would be an ortho-alkenylphenol. The reaction of 3-hydroxy-2-pyrones with specific nitroalkenes in the presence of protic acids has also been shown to produce benzofuranones, which can be subsequently converted to benzofurans. oregonstate.edu The choice of acid catalyst and reaction conditions is crucial for controlling the regioselectivity and yield of the cyclization process. wuxibiology.comoregonstate.edu

Table 1: Examples of Acid-Catalyzed Cyclization for Benzofuran Scaffolds

| Precursor Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| ortho-Allyl/prenyl phenols | Polyphosphoric acid (PPA) | Dihydrobenzofurans | nih.gov |

| 2-Hydroxy-1,4-diones | Trifluoroacetic acid (TFA) | Benzofurans | rsc.org |

| Acetal Substrates | Polyphosphoric acid (PPA) | Benzofuran Core | wuxibiology.com |

McMurry Reaction Analogs

The McMurry reaction, a reductive coupling of two carbonyl groups (ketones or aldehydes) mediated by a low-valent titanium species, offers a powerful method for forming alkenes. wikipedia.org While its primary application is in C=C bond formation, analogs of this reaction can be ingeniously applied to the synthesis of heterocyclic systems, including benzofurans. youtube.com

This strategy can be particularly useful for constructing the benzofuran ring from keto-ester precursors. youtube.com The intramolecular version of the McMurry coupling is especially relevant for ring formation. The reaction typically employs titanium chlorides (TiCl₃ or TiCl₄) in combination with a reducing agent like a zinc-copper couple, lithium aluminum hydride, or potassium on graphite. wikipedia.orgyoutube.com The process involves the formation of a pinacolate intermediate which is then deoxygenated by the oxophilic titanium reagent to yield the final cyclic product. wikipedia.org This method is valued for its ability to create sterically hindered and strained ring systems. youtube.comslideshare.net

Synthesis via Precursor Modification

Suzuki-Miyaura Cross-Coupling Reactions for Coupling Dihydrobenzofuran Moieties

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org It is particularly effective for derivatizing halogenated aromatic and heteroaromatic compounds. In the context of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, the bromine atom at the 5-position serves as an excellent handle for Suzuki coupling. mdpi.com

This palladium-catalyzed reaction couples the brominated dihydrobenzofuran (an aryl halide) with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgmdpi.com This method allows for the introduction of a wide array of substituents, such as aryl, heteroaryl, or vinyl groups, at the 5-position of the dihydrobenzofuran core. mdpi.comnih.gov The reaction is known for its high functional group tolerance and generally proceeds with high yields under relatively mild conditions, often using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. libretexts.orgnih.gov This versatility makes it an invaluable tool for creating diverse libraries of dihydrobenzofuran derivatives for various applications. mdpi.com

Table 2: Key Components of Suzuki-Miyaura Coupling for Dihydrobenzofuran Derivatization

| Component | Role/Examples | Reference |

|---|---|---|

| Substrate | 5-Bromo-2,3-dihydrobenzofuran derivative | mdpi.com |

| Coupling Partner | Arylboronic acids, heteroaryltrifluoroborates | mdpi.comnih.gov |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles | libretexts.orgmdpi.com |

| Base | K₂CO₃, K₃PO₄ | mdpi.comnih.gov |

| Solvent | EtOH/H₂O, Toluene, n-Butanol | mdpi.comnih.gov |

Derivatization from Halogenated Dihydrobenzofuran Intermediates

Halogenated dihydrobenzofurans, such as the title compound, are pivotal intermediates in synthetic chemistry. The halogen substituent, most commonly bromine or iodine, acts as a versatile functional group that can be transformed through various reactions. researchgate.net

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed cross-coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to install new carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively. For instance, site-selective coupling reactions have been demonstrated on dibromobenzofurans, highlighting the potential for controlled, stepwise functionalization. researchgate.net Furthermore, halogen-metal exchange reactions can convert the bromo-derivative into an organolithium or organomagnesium species, which can then react with a wide range of electrophiles. Photoinduced reactions of phenol derivatives also provide a pathway to construct the dihydrobenzofuran scaffold, which can then be halogenated for further derivatization. nih.gov

Introduction of the Methyl Group at the 2-Position

The methyl group at the 2-position of the dihydrobenzofuran ring is a key structural feature that can be introduced through several synthetic strategies. ontosight.ai

One common approach is to start with a precursor that already contains the necessary stereocenter or a progenitor to it. For example, the acid-catalyzed cyclization of 4-bromo-2-(prop-1-en-2-yl)phenol would directly yield the 2-methyl substituted ring. Alternatively, one could use 4-bromo-2-allylphenol as a precursor. This substrate can be subjected to an intramolecular cyclization, often catalyzed by transition metals like palladium or rhodium, to form the 2-methyl-2,3-dihydrobenzofuran ring. nih.gov The synthesis of related compounds like 2-methyl-7-nitro-2,3-dihydrobenzofuran has been reported, indicating that synthetic routes to 2-methyl substituted systems are well-established. nih.gov Another strategy involves the reduction of a 2-methylbenzofuran, which itself can be synthesized from appropriate precursors. ontosight.ai

Stereoselective and Asymmetric Synthesis

Achieving stereocontrol in the synthesis of 2,3-dihydrobenzofurans, particularly at the C2 position bearing the methyl group, is of significant interest. Asymmetric synthesis aims to produce a single enantiomer of the chiral product. Various catalytic asymmetric methods have been developed for this purpose. nih.gov

Metal Catalysis: Chiral transition metal complexes, for instance, those of palladium, rhodium, copper, or silver, are widely used. nih.govlookchem.com These catalysts can facilitate enantioselective intramolecular reactions, such as the cyclization of aryl halides with unactivated ketones or Heck/Tsuji-Trost reactions of o-bromophenols with dienes, to produce chiral dihydrobenzofurans. organic-chemistry.org

Organocatalysis: Chiral small organic molecules, such as bifunctional aminoboronic acids or cinchona-derived catalysts, can promote enantioselective intramolecular Michael additions to form the chiral dihydrobenzofuran ring. organic-chemistry.orgorganic-chemistry.org

Biocatalysis: Engineered enzymes, such as myoglobins, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans, providing a route to stereochemically rich 2,3-dihydrobenzofuran (B1216630) scaffolds with excellent enantiopurity. rochester.edu

Domino Reactions: Asymmetric domino annulation reactions, for example, using chiral salicyl N-phosphonyl imines with bromo malonates, offer an efficient pathway to construct functionalized, enantiopure 2,3-dihydrobenzofuran derivatives. rsc.orgresearchgate.net

These advanced strategies provide powerful tools for the synthesis of enantiomerically pure this compound and its derivatives, which is crucial for applications in medicinal chemistry and materials science.

Chiral Pool Approaches

Chiral pool synthesis utilizes naturally occurring enantiopure compounds, such as amino acids, terpenes, or carbohydrates, as starting materials. This strategy incorporates a pre-existing stereocenter into the target molecule, avoiding the need for an asymmetric induction step. While a direct chiral pool synthesis for this compound is not extensively documented in recent literature, the principle can be applied by selecting a chiral precursor that contains a suitable fragment of the target structure. For instance, a chiral epoxide or a 1,2-diol derived from a natural source could serve as a key building block for constructing the dihydrofuran ring with the desired stereochemistry at the C2 position.

Asymmetric Catalysis in Dihydrobenzofuran Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of 2,3-dihydrobenzofurans. This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Various transition metals, including palladium, rhodium, copper, and iridium, have been successfully employed in catalytic systems for this purpose. nih.gov

Key strategies in asymmetric catalysis for dihydrobenzofuran synthesis include:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for enantioselective intramolecular cyclizations. For example, Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes can produce chiral 2,3-dihydrobenzofurans with high levels of regio- and enantiocontrol. organic-chemistry.org Similarly, enantioselective Heck/Cacchi reactions have been developed to synthesize polycyclic 2,3-dihydrobenzofuran derivatives with excellent yields and enantiomeric excess. nih.gov

Rhodium-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by annulation with other reactants provides an efficient route to construct dihydrobenzofuran scaffolds. organic-chemistry.org This method offers high chemoselectivity and functional group compatibility. organic-chemistry.org

Copper-Catalyzed Cyclizations: Chiral copper catalysts have been utilized for the intramolecular cyclization of aryl pinacol (B44631) boronic esters to yield chiral dihydrobenzofuran-3-ols. nih.gov

Organocatalysis: Chiral organocatalysts, such as bifunctional aminoboronic acids or phosphoric acids, can facilitate intramolecular Michael additions to form chiral dihydrobenzofurans with high yields and enantioselectivities (up to 96% ee). organic-chemistry.orgresearchgate.net A notable example is the highly enantioselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides, which uses a Cinchona alkaloid derivative to achieve high diastereo- and enantioselectivity. nih.gov

| Catalyst/Ligand System | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Pd2(dba)3·CHCl3 / N-Me-Xu3 | Heck/Cacchi Reaction | Aryl iodide-joined alkenes and o-alkynylanilines | 84-97% | 84-97% ee | nih.gov |

| Palladium / Chiral Ligand L | [4+1] Cyclization | Cyclic vinyl methylene (B1212753) ketones and aryl ethers | 38-89% | up to 99:1 er | nih.gov |

| Cinchona Alkaloid Derivative | [4+1] Annulation | o-Quinone methides and ammonium ylides | - | Highly enantio- and diastereoselective | nih.gov |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | 1-Styrylnaphthols and quinones | up to 99% | 99% ee, >20:1 dr | researchgate.net |

Enantiomeric Separation and Resolution Techniques

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), separation techniques are required to isolate the individual enantiomers.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers. For example, the enantiomers of a potent selective CB2 agonist with a 2,3-dihydro-1-benzofuran core were successfully separated using a Cyclobond DMP column. nih.gov This technique allows for the analytical determination of enantiomeric purity and for the preparative isolation of each enantiomer. nih.govnih.gov

Chemical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. ias.ac.in Afterward, the resolving agent is cleaved to yield the pure enantiomers. The resolution of 2,3-dihydro-benzofuran-3-ols has been achieved by transesterification with (R)-pantolactone, allowing for the separation of the pure enantiomers. ias.ac.inresearchgate.net

Advanced Synthetic Techniques

To address the demand for more efficient and environmentally friendly synthetic processes, advanced techniques such as microwave-assisted synthesis and continuous flow chemistry are being increasingly adopted.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net By directly coupling with the molecules in the reaction mixture, microwave heating can lead to a rapid increase in temperature, resulting in dramatic rate enhancements.

Advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes. researchgate.netmdpi.com

Higher Yields: The rapid heating and prevention of side reactions can lead to cleaner reaction profiles and improved product yields. researchgate.netnih.gov

Improved Purity: The reduction in side-product formation simplifies purification. nih.gov

This technique has been successfully applied to the synthesis of various benzofuran and dihydrobenzofuran derivatives. researchgate.netscienceopen.comnih.gov For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans under Sonogashira conditions was significantly improved by using microwave irradiation, providing higher yields and shorter reaction times. nih.gov

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of benzofuran-3(2H)-ones | Microwave | 20-30 min | 43-58% | nih.govresearchgate.net |

| Synthesis of 2,3-disubstituted benzofurans | Microwave | Significantly shorter | Higher | nih.gov |

| Synthesis of 5-bromo-2-methyl-1H-indole-3-carboxylate | Microwave | 3 h | 94% | mdpi.com |

| Synthesis of 5-bromo-2-methyl-1H-indole-3-carboxylate | Conventional (Oil Bath) | 12 h | 89% | mdpi.com |

Continuous Flow Chemistry Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, particularly for scalability, safety, and process control. mdpi.com

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. mdpi.com

Scalability and Reproducibility: Scaling up production is achieved by running the system for a longer duration rather than using larger reactors, ensuring consistency between batches.

Integration of Processes: Multiple reaction, work-up, and purification steps can be combined into a single, automated sequence. mdpi.com

While specific applications for this compound are emerging, the synthesis of related structures like 3-aryl benzofuranones has been successfully demonstrated in sequential continuous-flow systems. researchgate.netnih.gov These systems can utilize heterogeneous catalysts that are easily recovered and reused, further enhancing the efficiency and sustainability of the process. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dihydrobenzofurans is increasingly incorporating these principles.

Examples of green chemistry approaches include:

Catalyst-Free Reactions: Developing synthetic routes that proceed under catalyst-free conditions, often promoted by heat or grinding, reduces reliance on potentially toxic and expensive metal catalysts. nih.gov

Visible-Light-Promoted Synthesis: Utilizing visible light as a renewable energy source to drive chemical reactions is a key area of green chemistry. This approach can enable transformations under mild conditions, minimizing energy consumption and waste. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or deep eutectic solvents, is a critical aspect of green synthesis. acs.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Palladium-catalyzed annulation reactions are often designed to be highly atom-economical. nih.gov

By integrating advanced techniques like microwave and flow chemistry with the principles of green chemistry, the synthesis of this compound and its derivatives can be made more efficient, safer, and sustainable. researchgate.net

Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Methyl 2,3 Dihydro 1 Benzofuran and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecule's framework can be constructed.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would feature three protons on the substituted benzene (B151609) ring. The proton at the C-4 position is expected to appear as a doublet, while the H-6 proton would likely be a doublet of doublets, and the H-7 proton a doublet, due to ortho and meta couplings.

The dihydrofuran ring contains a chiral center at the C-2 position, rendering the two protons on the adjacent C-3 methylene (B1212753) group diastereotopic. This means they are chemically non-equivalent and should appear as two distinct signals, each as a doublet of doublets. These protons are coupled to each other (geminal coupling) and to the methine proton at C-2 (vicinal coupling). The C-2 proton itself would present as a multiplet due to its coupling with the C-3 protons and the protons of the C-2 methyl group. The methyl group protons at C-2 would appear as a doublet, being coupled only to the single proton at the C-2 position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.25 | d (doublet) | J ≈ 2.0 (meta) |

| H-6 | ~7.10 | dd (doublet of doublets) | J ≈ 8.5 (ortho), 2.0 (meta) |

| H-7 | ~6.70 | d (doublet) | J ≈ 8.5 (ortho) |

| H-2 | ~4.95 | m (multiplet) | - |

| H-3a / H-3b | ~3.20 / ~2.85 | dd (doublet of doublets) | J ≈ 15.5 (geminal), 9.0 (vicinal) |

¹³C NMR Spectral Analysis: Carbon Environments and Substitution Effects

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7a | ~159.0 |

| C-3a | ~131.5 |

| C-4 | ~129.0 |

| C-6 | ~124.0 |

| C-7 | ~111.0 |

| C-5 | ~113.0 |

| C-2 | ~78.0 |

| C-3 | ~35.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the C-2 proton and the protons of the methyl group, as well as the two diastereotopic C-3 protons. In the aromatic system, a cross-peak between the ortho-coupled H-6 and H-7 protons would be expected.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For instance, it would show a correlation between the methyl doublet at ~1.45 ppm and the carbon signal at ~21.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2- and 3-bond) couplings between protons and carbons, which is instrumental for piecing together the molecular skeleton. Important HMBC correlations would include those from the methyl protons to both C-2 and C-3, and from the H-2 proton to the aromatic carbons C-7a and C-3a, confirming the fusion of the two ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a characteristic fingerprint, identifying the functional groups present.

Characteristic Vibrational Modes of Dihydrobenzofuran Ring

The IR spectrum of this compound would be characterized by several key absorption bands indicative of the dihydrobenzofuran core. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be observed just below 3000 cm⁻¹.

The spectrum will also feature sharp peaks in the 1600-1450 cm⁻¹ region, which are characteristic of carbon-carbon double bond stretching within the aromatic ring. A strong, prominent band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage is a key diagnostic feature and typically appears around 1230-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for the Dihydrobenzofuran Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |

Identification of Carbon-Bromine Stretches

The presence of the bromine atom on the aromatic ring gives rise to a carbon-bromine (C-Br) stretching vibration. The absorption for an aryl-bromide C-Br stretch is typically observed in the lower frequency "fingerprint region" of the IR spectrum. This band is generally found in the range of 690-515 cm⁻¹. nist.gov Due to the complexity of this region with many other overlapping vibrations, this peak may not always be easily distinguishable but its presence is a key feature of the compound's spectrum. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of a compound.

High-resolution mass spectrometry is employed to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₉BrO, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS data to confirm the elemental composition of the molecule. The presence of bromine is distinctly characterized by its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two prominent peaks in the mass spectrum (M and M+2) that are separated by approximately 2 Daltons, providing a clear isotopic signature for bromine-containing compounds.

Electron ionization mass spectrometry (EI-MS) provides insight into the structure of a molecule through its characteristic fragmentation pattern. While specific fragmentation data for this compound is not detailed in the available literature, analysis of its close analog, 2,3-dihydro-2-methyl-benzofuran (C₉H₁₀O), offers a predictive basis for its fragmentation behavior. nist.govnist.gov

In the mass spectrum of 2,3-dihydro-2-methyl-benzofuran, the molecular ion peak (M⁺) is observed at m/z 134. nist.gov A primary fragmentation pathway involves the loss of the methyl group (CH₃•), a common α-cleavage next to the ether oxygen, resulting in a stable benzofuranium-type cation. libretexts.org This leads to a prominent peak at m/z 119 (M-15). Further fragmentation can occur, but the initial loss of the methyl radical is often a dominant feature for this scaffold.

For this compound, the molecular ion would appear as a pair of peaks of nearly equal intensity around m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern is expected to mirror that of its non-brominated analog. The primary fragmentation would likely be the loss of the methyl group, leading to fragment ions at m/z 197 and 199. The stability of the resulting cation is a key driver for this fragmentation pathway. libretexts.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (⁷⁹Br/⁸¹Br) |

|---|---|---|

| [M]⁺ | Molecular Ion | 212 / 214 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a single-crystal X-ray structure for this compound has not been reported, extensive crystallographic studies have been conducted on closely related 5-bromo-2-methyl-1-benzofuran (B1330888) analogs. These studies provide valuable insights into the likely solid-state characteristics of the target compound.

Single crystal X-ray diffraction analysis has been performed on analogs such as 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran and 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. nih.govnih.gov These analyses confirm the molecular structure and reveal the unit cell parameters and crystal system in which they crystallize. This information is fundamental to understanding the solid-state arrangement of the molecules.

Table 2: Crystallographic Data for 5-Bromo-2-methyl-1-benzofuran Analogs

| Parameter | 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran nih.gov | 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran nih.gov |

|---|---|---|

| Formula | C₁₆H₁₃BrO₂S | C₁₆H₁₃BrO₃S |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 14.3470 (2) | 7.2126 (2) |

| b (Å) | 11.2122 (1) | 10.3607 (3) |

| c (Å) | 9.6852 (1) | 11.1748 (3) |

| α (°) | 90 | 112.987 (2) |

| β (°) | 107.556 (1) | 90.340 (2) |

| γ (°) | 90 | 107.903 (2) |

| Volume (ų) | 1485.41 (3) | 723.93 (3) |

| Z | 4 | 2 |

In the studied analogs, the core benzofuran (B130515) unit is observed to be essentially planar. For instance, in 5-bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, the mean deviation from the least-squares plane defined by the nine atoms of the benzofuran unit is a mere 0.007 (1) Å. nih.gov The primary conformational variable in these analogs is the dihedral angle between the plane of the benzofuran system and the appended substituent at the 3-position. In the case of the 3-(4-methylphenylsulfinyl) analog, this angle is 87.83 (6)°, while for the 3-(4-methylphenylsulfonyl) analog, it is 70.09 (6)°. nih.govnih.gov These angles are dictated by the steric and electronic interactions between the substituent and the benzofuran core.

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structures of 5-bromo-2-methyl-1-benzofuran analogs, several types of non-covalent interactions are observed.

Hydrogen Bonding: Weak C-H···O hydrogen bonds are common, linking molecules into larger assemblies. nih.govnih.gov

Halogen Bonding: The bromine atom participates in significant intermolecular contacts. A Br···O interaction of 3.099 (2) Å is noted in the sulfinyl derivative, while a Br···Br contact of 3.6736 (5) Å is present in the sulfonyl analog, which is shorter than the sum of the van der Waals radii, indicating a notable halogen-halogen interaction. nih.govnih.gov

Table 3: Intermolecular Interactions in 5-Bromo-2-methyl-1-benzofuran Analogs

| Interaction Type | Compound | Distance (Å) / Angle (°) |

|---|---|---|

| Br···O | 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran nih.gov | 3.099 (2) Å |

| Br···Br | 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran nih.gov | 3.6736 (5) Å |

| π-π Stacking | 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran nih.gov | 3.621 (2) & 3.665 (2) Å |

| π-π Stacking | 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran nih.gov | 3.637 (2) Å |

Assignment of Absolute Configuration

The determination of the absolute configuration of chiral molecules such as this compound and its analogs is crucial for understanding their chemical and biological properties. The spatial arrangement of substituents around the chiral center, typically the C2 position in the dihydrofuran ring, is elucidated using a combination of crystallographic and spectroscopic techniques.

Single-crystal X-ray diffraction is the most definitive method for the unambiguous assignment of absolute configuration. This technique allows for the direct visualization of the three-dimensional structure of a molecule in the solid state. For a series of potent and selective cannabinoid receptor 2 (CB2) agonists based on the 2,3-dihydro-1-benzofuran scaffold, the absolute configuration of a key analog was unequivocally determined using this method. nih.gov By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, the absolute structure can be established. Parameters such as the Flack parameter are used to confidently assign the stereochemistry. nih.gov

In one detailed study, a suitable single crystal of an analog was obtained by slow evaporation from an ethyl acetate/heptane solution. The crystallographic analysis not only confirmed the molecular structure but also established the absolute configuration at the chiral carbon as (S). nih.gov This was determined based on the resonant scattering from light atoms, with the resulting Flack and Hooft parameters confirming the assignment with a high degree of certainty. nih.gov

Table 1: Crystallographic Data for the Assignment of Absolute Configuration of a 2,3-Dihydro-1-Benzofuran Analog nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₂₇N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Temperature (K) | 90 |

| Radiation | Cu Kα (λ=1.54178 Å) |

| Absolute Configuration | (S) |

| Flack Parameter (x) | 0.07(19) |

| Hooft Parameter (y) | 0.03(8) |

In addition to X-ray crystallography, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for assigning the absolute configuration of chiral molecules in solution. nih.govnih.gov These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

For 2,3-dihydro-1-benzofuran derivatives, a helicity rule has been established using Circular Dichroism (CD) spectroscopy. rsc.org The conformation of the dihydrofuran ring, described by its helicity (P for clockwise or M for counter-clockwise), dictates the sign of the Cotton effect in the CD spectrum. A negative Cotton effect within the α-band corresponds to P helicity, while a positive effect indicates M helicity. rsc.org By synthesizing derivatives with a known absolute conformation, this empirical rule can be used to assign the absolute configuration of new analogs. rsc.org

Theoretical calculations, particularly time-dependent density functional theory (TDDFT), are often used in conjunction with experimental ECD and VCD spectra to provide a reliable assignment of the absolute configuration. nih.gov By comparing the experimentally measured spectrum with the theoretically calculated spectra for the possible enantiomers, the correct absolute configuration can be determined.

Theoretical and Computational Studies of 5 Bromo 2 Methyl 2,3 Dihydro 1 Benzofuran

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental in determining the electronic structure and energy of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. DFT, particularly with functionals like B3LYP, is often used for its balance of accuracy and computational efficiency in studying benzofuran (B130515) derivatives. aip.orgsci-hub.se

Geometry Optimization and Energy Minimization

A critical first step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 2,3-dihydrobenzofuran (B1216630) derivatives, DFT calculations are employed to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. aip.org

In a study on 1-benzofuran, geometry optimization using DFT (B3LYP)/6-311+G(d,p) revealed how the molecular geometry is influenced by its environment, such as in the gas phase versus an aqueous solution. aip.org For the 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran molecule, this process would precisely define the spatial orientation of the bromine atom and the methyl group relative to the dihydrobenzofuran ring system, establishing the most stable conformer.

Table 1: Illustrative Optimized Geometric Parameters for 1-Benzofuran in Gas and Aqueous Phases This table presents data for the related compound 1-benzofuran to illustrate typical outputs of geometry optimization calculations.

| Parameter | Bond/Atoms | Gas Phase | Aqueous Phase |

|---|---|---|---|

| Bond Length (Å) | O1-C2 | 1.365 | 1.363 |

| C2-C3 | 1.359 | 1.361 | |

| C8-O1 | 1.396 | 1.394 | |

| Bond Angle (°) | C8-O1-C2 | 105.1 | 105.3 |

| O1-C2-C3 | 111.4 | 111.3 | |

| Dihedral Angle (°) | C3-C2-O1-C8 | 0.00 | 0.00 |

Data sourced from a DFT study on 1-benzofuran. aip.org

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scialert.net A small gap suggests the molecule is more reactive.

For benzofuran-based compounds, DFT calculations are used to determine these energies. In a study on various 2,3-dihydrobenzofuran-2-carboxylate derivatives, the HOMO-LUMO gaps were calculated to be in the range of 0.165 to 0.294 eV, indicating their potential for chemical reactivity. researchgate.net Similar calculations for this compound would reveal how the bromo and methyl substituents influence its electronic structure and reactivity.

Table 2: Example HOMO, LUMO, and Energy Gap Data for a Benzofuran Derivative This table shows representative data for (5-methyl-benzofuran-3-yl)-acetic acid hydrazide to demonstrate the outputs of electronic structure analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.53 |

| LUMO | -4.01 |

| Energy Gap (ΔE) | 4.52 |

Data sourced from a study on a substituted benzofuran. sci-hub.se

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule. These maps visualize the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. emerald.com For a substituted dihydrobenzofuran, the MEP map would show negative potential around the oxygen atom and potentially the bromine atom, indicating these are sites for electrophilic attack. The hydrogen atoms would exhibit positive potential. This analysis is crucial for predicting intermolecular interactions. emerald.com

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecules, molecular dynamics (MD) simulations study the physical movements of atoms and molecules over time. This provides insight into conformational flexibility and the influence of the environment.

Conformational Analysis and Flexibility of the Dihydrobenzofuran Ring

The 2,3-dihydrofuran (B140613) ring is not planar and can adopt various conformations. Crystallographic studies of related compounds, like 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, show that this ring typically adopts an "envelope" conformation, where one atom is out of the plane of the other four. nih.gov MD simulations can explore the energy landscape of these conformations, revealing the most stable forms and the energy barriers between them. This flexibility can be critical for how the molecule interacts with biological targets.

Solvent Effects on Molecular Behavior

The behavior of a molecule can change significantly in different solvents. Solvatochromic studies on benzofuran derivatives have shown that the polarity of the solvent can affect the molecule's absorption and fluorescence spectra. sci-hub.se Computational models can simulate these effects by treating the solvent either explicitly (individual solvent molecules) or implicitly (a continuous medium). These simulations can predict changes in dipole moment and conformational preference in various solvents. For instance, studies indicate that benzofuran derivatives tend to be more polar in the excited state than in the ground state, which influences their interaction with polar solvents. sci-hub.se

Spectroscopic Property Prediction

The in-silico prediction of spectroscopic properties is a powerful tool in modern chemistry, offering insights into molecular structure and behavior before a compound is synthesized or isolated. For this compound, computational methods such as Density Functional Theory (DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Infrared (IR) and Raman spectra. These theoretical spectra provide a basis for the identification and structural elucidation of the molecule.

The prediction of ¹H and ¹³C NMR chemical shifts through computational means has become a highly valuable method for chemists. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common and reliable approach for calculating nuclear magnetic shielding tensors. globalresearchonline.net The process involves optimizing the molecular geometry of this compound at a selected level of theory and basis set. Following optimization, the magnetic shielding tensors for each nucleus are calculated. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound (Note: The values below are for illustrative purposes to show the format of computationally predicted data and are not from a specific calculation.)

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C4-H | Calculated Value | Expected to be a singlet or a narrow doublet, influenced by the adjacent bromine atom. |

| Aromatic C6-H | Calculated Value | Expected to be a doublet, coupled to C7-H. |

| Aromatic C7-H | Calculated Value | Expected to be a doublet, coupled to C6-H. |

| Dihydrofuran C2-H | Calculated Value | Part of an ABX system with the C3 protons, showing complex multiplicity. |

| Dihydrofuran C3-H₂ | Calculated Value | Diastereotopic protons, expected to show distinct signals and geminal/vicinal coupling. |

| Methyl C2-CH₃ | Calculated Value | Expected to be a doublet, coupled to the C2-H proton. |

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: The values below are for illustrative purposes to show the format of computationally predicted data and are not from a specific calculation.)

| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | Calculated Value | Chiral center, attached to the oxygen and methyl group. |

| C3 | Calculated Value | Methylene (B1212753) carbon in the dihydrofuran ring. |

| C3a | Calculated Value | Aromatic quaternary carbon at the ring junction. |

| C4 | Calculated Value | Aromatic carbon, deshielded by the adjacent oxygen atom. |

| C5 | Calculated Value | Aromatic carbon bearing the bromine atom, its shift heavily influenced by the halogen. |

| C6 | Calculated Value | Aromatic CH carbon. |

| C7 | Calculated Value | Aromatic CH carbon. |

| C7a | Calculated Value | Aromatic quaternary carbon at the ring junction. |

| C2-CH₃ | Calculated Value | Methyl carbon. |

Theoretical vibrational spectroscopy is essential for interpreting experimental IR and Raman spectra. github.io Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies of a molecule. globalresearchonline.net These calculations predict the wavenumbers at which the molecule will absorb infrared radiation or scatter Raman light, corresponding to specific vibrational modes such as stretching, bending, and torsional motions of the atoms.

For this compound, key predicted vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl and dihydrofuran ring protons, expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: Appearing in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-O stretching: Associated with the ether linkage in the dihydrofuran ring, typically found in the 1250-1050 cm⁻¹ region.

C-Br stretching: Expected at lower frequencies, generally below 600 cm⁻¹.

The simulated spectra also provide information on the intensities of these bands, which aids in distinguishing prominent peaks from weaker ones. While Raman spectroscopy provides complementary information, it is particularly sensitive to vibrations of non-polar bonds. github.io Therefore, the C=C and C-C stretching modes of the aromatic ring are expected to be strong in the Raman spectrum.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: Wavenumbers are typical ranges and for illustrative purposes, not from a specific calculation for this molecule.)

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong | Weak |

| C-Br Stretch | 600 - 500 | Medium-Strong | Medium |

Ligand-Steered Modeling for Biological Interaction Prediction

Ligand-steered modeling is a computational technique used to predict how a molecule, or "ligand," might bind to a biological target, such as a protein receptor. This approach is particularly useful when a crystal structure of the receptor in its active state is unavailable. nih.gov The modeling uses known active ligands to help shape and optimize the binding pocket of a receptor model, leading to a more accurate prediction of the binding mode. nih.gov

Research on a series of 2,3-dihydro-1-benzofuran derivatives has identified them as potent and selective agonists for the Cannabinoid Receptor 2 (CB₂), a target of significant interest for treating neuropathic pain and inflammatory conditions. nih.gov In these studies, ligand-steered modeling was employed to understand the structure-activity relationships (SAR) and to rationalize the biological activity of these compounds. nih.gov

For this compound, such modeling would predict its potential interaction with the CB₂ receptor. The model would likely show the benzofuran core scaffold fitting into a pocket formed by several helices of the receptor. nih.gov The specific substituents would play a crucial role in the binding affinity and orientation:

The 5-bromo group, being a bulky and lipophilic halogen, could engage in van der Waals or halogen bond interactions within a hydrophobic pocket of the receptor. Its position on the aromatic ring would dictate its orientation and potential interactions with specific amino acid residues.

The 2-methyl group on the chiral center of the dihydrofuran ring would influence the stereochemistry of the interaction. The (R) and (S) enantiomers would likely exhibit different binding affinities and efficacies, as the methyl group could either fit snugly into a small pocket or cause a steric clash, depending on its orientation. nih.gov

Reactivity and Derivatization of 5 Bromo 2 Methyl 2,3 Dihydro 1 Benzofuran

Substitution Reactions at the Bromine Position

The bromine atom at the 5-position of the benzofuran (B130515) ring is the most versatile site for functionalization. Its reactivity is characteristic of an aryl halide, enabling both nucleophilic substitution under specific conditions and a variety of powerful cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). youtube.comyoutube.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. youtube.comyoutube.com

In the structure of 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran, the ether oxygen of the dihydrofuran ring is an electron-donating group, and there are no strong electron-withdrawing groups on the aromatic ring. Consequently, the benzene (B151609) ring is not sufficiently electron-deficient to be activated towards classical SNAr reactions with common nucleophiles under standard conditions. youtube.com Such substitutions would require harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are less common for this type of substrate. youtube.com

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon bonds. These methods are widely used to append diverse molecular fragments onto the benzofuran core.

Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for forming a new C-C bond by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com For this compound, a Suzuki reaction with various aryl or heteroaryl boronic acids would yield 5-aryl or 5-heteroaryl derivatives. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product. libretexts.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, again using a palladium catalyst. wikipedia.orglibretexts.org This reaction provides a direct method for the arylation of olefins. nih.gov Reacting this compound with various alkenes would introduce alkenyl substituents at the 5-position. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Intramolecular versions of the Heck reaction are also powerful tools for constructing new ring systems. wikipedia.orgchim.it

Sonogashira Coupling: The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgacs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. It is a highly reliable method for synthesizing arylalkynes. The reaction of this compound with a terminal alkyne would produce a 5-alkynyl-2-methyl-2,3-dihydro-1-benzofuran. This methodology is often used in one-pot sequences where the initial coupling is followed by an intramolecular cyclization to build other heterocyclic systems. researchgate.netrsc.org

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl/Heteroaryl-2-methyl-2,3-dihydro-1-benzofuran |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂ / PPh₃ / Et₃N | 5-Alkenyl-2-methyl-2,3-dihydro-1-benzofuran |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Alkynyl-2-methyl-2,3-dihydro-1-benzofuran |

Reactions at the Dihydrofuran Ring

The dihydrofuran ring is generally more resistant to reaction than the brominated aromatic ring, but it can participate in specific transformations.

Oxidation: The dihydrofuran ring itself is relatively stable to oxidation. However, related benzofuran systems can be oxidized under specific conditions. For instance, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield a mixture of benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org In the case of this compound, oxidation is more likely to occur if other sensitive functional groups are present. For example, related 3-phenylsulfanyl-1-benzofuran derivatives have been oxidized at the sulfur atom to the corresponding sulfinyl and sulfonyl compounds using reagents like 3-chloroperoxybenzoic acid (m-CPBA) without affecting the dihydrobenzofuran core. nih.govnih.govnih.gov This indicates the general stability of the ring system to common oxidizing agents.

Ring-Opening: Ring-opening of the dihydrofuran moiety can be achieved under specific conditions. Oxidative ring-opening of related furan (B31954) systems using Mn(III)/Co(II) catalysts can produce 1,4-dicarbonyl compounds. rsc.org While this applies to the aromatic furan ring, analogous cleavage of the dihydrofuran ring could potentially be achieved under specific oxidative or reductive conditions, though it is not a common transformation.

Ring-Closing: The synthesis of the 2,3-dihydrobenzofuran skeleton itself involves ring-closing reactions. These methods are diverse and include intramolecular Heck reactions, wikipedia.org palladium-catalyzed cycloisomerization of olefin-tethered aryl iodides, organic-chemistry.org and annulation reactions of ortho-substituted para-quinone methides. researchgate.net These synthetic strategies highlight the importance of cyclization reactions in forming the core structure of the title compound.

Reactions Involving the Methyl Group

The methyl group at the C2 position is part of a chiral center and is generally unreactive. As a simple alkyl group, it does not readily participate in reactions unless under harsh conditions. Potential, though not commonly reported, transformations could include:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it might be possible to halogenate the methyl group, leading to a 2-(bromomethyl) derivative. However, the benzylic C3 protons would also be susceptible to abstraction.

Deprotonation: The protons of the methyl group are not acidic and would require an extremely strong base (e.g., an organolithium reagent) for deprotonation. Such conditions could potentially lead to competing reactions elsewhere on the molecule.

No specific examples of reactions targeting the C2-methyl group of this compound were prominently found, indicating that functionalization at this position is not a primary synthetic route compared to reactions at the bromine atom.

Formation of Complex Molecular Architectures

The 2,3-dihydrobenzofuran motif serves as a valuable building block in the assembly of intricate molecular designs. Its structural and electronic properties allow it to participate in reactions that generate significant molecular complexity in a controlled manner. Methodologies such as multi-component reactions and the annulation of additional rings are employed to synthesize novel compounds with potential applications in medicinal chemistry and material science.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are advantageous for building molecular diversity and complexity in a time- and resource-efficient manner. One notable example in the broader benzofuran class is the one-pot, five-component reaction to create tetrazole-benzofuran hybrids. rsc.org This process, while not starting from this compound itself, exemplifies how the benzofuran core can be central to complex MCRs.

The reaction involves the combination of a 2-hydroxybenzaldehyde, an amine, an isonitrile, a terminal alkyne, and sodium azide. rsc.org The sequence is catalyzed by a Palladium/Copper system and proceeds through a Ugi-azide reaction followed by an intramolecular cyclization, forming six new chemical bonds in one pot. rsc.org This strategy highlights the potential for constructing highly substituted benzofuran derivatives under mild conditions. rsc.org

Table 1: Example of a Five-Component Reaction for Tetrazole-Benzofuran Synthesis rsc.org

| Starting Materials | Catalyst/Conditions | Product Structure | Yield |

|---|---|---|---|

| 2-hydroxy-3-methoxybenzaldehyde, Benzylamine, Tert-butyl isocyanide, Phenylacetylene, NaN3 | PdCl2(PPh3)2, CuI, Et3N, CH3CN, 80 °C | 2-(1-(tert-butyl)-5-phenyl-1H-tetrazol-5-yl)-7-methoxy-N-benzyl-1-benzofuran-3-amine | 67% |

| 2-hydroxy-5-bromobenzaldehyde, Benzylamine, Tert-butyl isocyanide, Phenylacetylene, NaN3 | PdCl2(PPh3)2, CuI, Et3N, CH3CN, 80 °C | 5-bromo-2-(1-(tert-butyl)-5-phenyl-1H-tetrazol-5-yl)-N-benzyl-1-benzofuran-3-amine | 51% |

This table illustrates the synthesis of complex benzofuran derivatives through a multi-component strategy, showcasing the versatility of the benzofuran scaffold in advanced chemical synthesis.

The benzofuran nucleus is a versatile platform for the synthesis of fused heterocyclic systems, where additional rings are built onto the core structure. These annulation strategies lead to polycyclic molecules with diverse chemical and biological properties. Research has shown that benzofuran derivatives can be elaborated into more complex systems such as isoxazolo[3,4-d]pyridazines and quinazolines. researchgate.net

One documented pathway involves the reaction of a 3-acetyl-2-amino-benzofuran derivative with 2-chloro-2-(hydroxyimino)-1-phenylethanone to form a diacylisoxazole. This intermediate, upon treatment with hydrazine (B178648) hydrate, cyclizes to yield a fused isoxazolo[3,4-d]pyridazine system. researchgate.net

In another example, a carbohydrazide (B1668358) derivative of a benzofuran was used as a precursor to build fused pyrazole (B372694) rings. The reaction of 6-(benzofuran-2-yl)-2-methylpyridine-3-carbohydrazide with ethyl acetoacetate (B1235776) leads to the formation of a pyrazolone (B3327878) derivative attached to the benzofuran system. researchgate.net This intermediate can be further functionalized. Treatment of the carbohydrazide with nitrous acid affords an azide, which can then react with various amines or anthranilic acid to produce substituted ureas or a fused quinazoline-dione system, respectively. researchgate.net

Table 2: Synthesis of Fused Systems from Benzofuran Derivatives researchgate.net

| Benzofuran Precursor | Reagents | Fused Heterocyclic Product |

|---|---|---|

| 6-(Benzofuran-2-yl)-2-methylpyridine-3-carbohydrazide | 1. NaNO2, HCl 2. Methyl anthranilate | 3-(6-(Benzofuran-2-yl)-2-methylpyridin-3-yl)quinazoline-2,4(1H,3H)-dione |

| 6-(Benzofuran-2-yl)-2-methylpyridine-3-carbohydrazide | Ethyl acetoacetate | 2-(6-(Benzofuran-2-yl)-2-methyl-pyridine-3-carbonyl)-5-methyl-2,4-dihydro-pyrazol-3-one |

This table provides examples of how benzofuran derivatives can be utilized as starting materials to construct more complex, fused heterocyclic architectures.

Medicinal Chemistry and Biological Activity of 5 Bromo 2 Methyl 2,3 Dihydro 1 Benzofuran Derivatives

Antimicrobial Activity

The benzofuran (B130515) scaffold is a recurring motif in a multitude of natural and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial effects. nih.gov The introduction of a bromine atom to this scaffold is a key strategy in medicinal chemistry to enhance biological activity.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Brominated benzofuran derivatives have demonstrated significant potential as antibacterial agents. Research has shown that the presence and position of bromo substituents can greatly influence the antibacterial spectrum and potency. For instance, a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles were synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacterial strains. asianpubs.org

In other studies, benzofuran derivatives with two bromo substituents, one at the C-5 position of the benzofuran ring and another on an associated phenyl ring, were found to have excellent antibacterial activity against a panel of tested bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 29.76 to 31.96 mmol/L. nih.gov The inhibitory activity of some synthesized benzofuran compounds against Gram-negative bacteria was found to be higher than against Gram-positive bacteria. nih.gov

| Compound Class | Bacterial Strains | Activity (MIC) |

|---|---|---|

| 5-Bromobenzofuran-thiobarbitone derivatives | Various Gram-positive and Gram-negative bacteria | 11.38-199.10 mmol/L |

| Dibrominated benzofuran derivatives (C-5 of benzofuran, C-4 of phenyl) | Various tested bacterial strains | 29.76-31.96 mmol/L |

| 5-Bromobenzofuran-triazole derivatives | Gram-positive and Gram-negative bacteria | Activity reported, specific MIC values not detailed in the source. |

Antifungal Properties

The antifungal potential of brominated benzofuran derivatives has also been a subject of investigation. Certain structural features, such as bromine substitution, are crucial for potent activity. For example, the methyl ester of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid has been specifically noted for its antifungal activity against Candida albicans. researchgate.net

In a broader study, benzofuran barbitone/thiobarbitone derivatives containing two bromo substituents (at C-5 of the benzofuran and C-4 of a phenyl ring) showed equipotent activity against all tested fungal strains with MIC values in the range of 12.50–66.49 μmol L−1. nih.gov This highlights the significance of the bromine atoms in conferring broad-spectrum antifungal properties. Fused heterocyclic systems incorporating a brominated benzofuran moiety have also been explored, with compounds like 6-Bromo-3-(5-bromo-1-benzofuran-2-yl) nih.govasianpubs.orgthiazolo[3,2-a]benzimidazole showing notable antifungal potential. nih.gov

| Compound Class | Fungal Strains | Activity (MIC) |

|---|---|---|

| Dibrominated benzofuran barbitone/thiobarbitone derivatives | Various tested fungal strains | 12.50–66.49 μmol L−1 |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | Activity reported, specific MIC values not detailed in the source. |

| 8-Bromo-3-{[phenylmethylidene]amino} nih.govbenzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Two fungal species | Considerable activity reported. |

Structure-Activity Relationship (SAR) Studies of Brominated Benzofurans for Antimicrobial Effects

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of these compounds relates to their biological activity. For antimicrobial benzofuran derivatives, the nature and position of substituents on the benzofuran core are critical.

The inclusion of halogen atoms, particularly bromine, is a well-established strategy for enhancing antimicrobial potency. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov For instance, SAR studies have revealed that electron-withdrawing groups, such as bromine, tend to increase the potency of the antimicrobial effect. nih.gov In contrast, the presence of a double bond between C-2 and C-3 in the furan (B31954) ring, as seen in benzofurans compared to dihydrobenzofurans, can enhance hydrophobicity and may lead to superior antibacterial activity. mdpi.com

Anticancer and Anti-proliferative Effects

Benzofuran derivatives are recognized for their potential in oncology, with many synthetic variations showing promise as anticancer agents. nih.govnih.gov The addition of bromine to the benzofuran scaffold has been shown to significantly increase anticancer activities. nih.gov

Inhibition of Cancer Cell Lines (e.g., MCF-7)